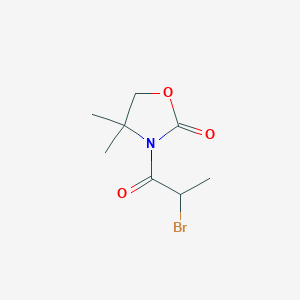

3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one

Description

Properties

IUPAC Name |

3-(2-bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO3/c1-5(9)6(11)10-7(12)13-4-8(10,2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVHDVANTPAEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1C(=O)OCC1(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431867 | |

| Record name | 3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114341-88-7 | |

| Record name | 3-(2-Bromo-1-oxopropyl)-4,4-dimethyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114341-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromopropionoyl)-4,4-dimethyl-1,3-oxazolan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114341887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromopropionoyl)-4,4-dimethyl-1,3-oxazolan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Oxazolidinone, 3-(2-bromo-1-oxopropyl)-4,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trimethylsilylation of 4,4-Dimethyl-1,3-oxazolidin-2-one

The first step involves reacting 4,4-dimethyl-1,3-oxazolidin-2-one with trimethylchlorosilane (TMCS) in the presence of a tertiary amine (e.g., triethylamine). This reaction proceeds under mild conditions (20–40°C) in solvents such as 1,2-dichloroethane or dichloromethane. The trimethylsilyl (TMS) group protects the oxazolidinone nitrogen, enhancing its nucleophilicity for subsequent acylation.

Key conditions:

Acylation with 2-Bromopropionyl Bromide

The TMS-protected intermediate is then reacted with 2-bromopropionyl bromide at 20–40°C. Excess acylating agent (1.05–1.25 equivalents) ensures complete conversion. The reaction is quenched with water, and the product is isolated via extraction and crystallization.

Optimized parameters:

-

Temperature: 30–35°C (higher temperatures lead to product decomposition)

-

Solvent consistency: Maintaining the same solvent (1,2-dichloroethane) avoids side reactions from solvent switching.

-

Workup: Sequential washing with 5% sodium bicarbonate and water removes acidic impurities.

Table 1. Comparison of Reaction Conditions and Yields

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | 1,2-Dichloroethane | Dichloromethane |

| Reaction Temp. | 30–35°C | 20–30°C |

| 2-Bromopropionyl Bromide | 1.05 eq | 1.10 eq |

| Yield | 90.8% | 76.0%* |

| Purity | 98.6% | 89.0% |

*Yield reduced due to solvent-induced side reactions (e.g., halogen exchange forming 3-(2-chloropropanoyl) byproduct).

Critical Factors Influencing Reaction Efficiency

Solvent Selection

1,2-Dichloroethane outperforms dichloromethane due to its higher boiling point (83°C vs. 40°C), which allows sustained reaction temperatures without rapid solvent evaporation. Polar aprotic solvents stabilize the acylating agent and facilitate nucleophilic attack.

Temperature Control

Exceeding 70°C accelerates decomposition pathways, leading to colored impurities. Maintaining temperatures below 40°C ensures product stability and high purity.

Stoichiometry of Acylating Agent

Using 1.05–1.25 equivalents of 2-bromopropionyl bromide balances conversion efficiency with cost-effectiveness. Substoichiometric amounts result in unreacted starting material, while excess reagent increases byproduct formation.

Byproduct Analysis and Mitigation Strategies

The primary byproduct, 3-(2-chloropropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one , forms via halogen exchange when chloride ions (e.g., from dichloromethane degradation) compete with bromide. Strategies to minimize this include:

-

Avoiding chloride-containing solvents: 1,2-Dichloroethane reduces chloride exposure.

-

Rapid quench protocols: Immediate neutralization post-reaction prevents prolonged halogen exchange.

Alternative Synthetic Routes and Limitations

While the patent method dominates industrial production, academic studies explore alternative pathways:

Direct Acylation Without Protection

Early methods directly reacted 4,4-dimethyl-1,3-oxazolidin-2-one with 2-bromopropionyl bromide under basic conditions. However, these suffered from:

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide or acetonitrile.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted oxazolidinones.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Organic Synthesis

3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one serves as an important intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows it to be utilized in the formation of various organic compounds. The bromine atom acts as a leaving group, facilitating reactions with nucleophiles such as amines and thiols.

Medicinal Chemistry

This compound has been investigated for its potential as a building block in the synthesis of pharmaceutical agents. The oxazolidinone structure is known for its biological activity, particularly in antibiotic development. Research indicates that derivatives of oxazolidinones can exhibit significant antimicrobial properties, making this compound a candidate for further exploration in drug design and development.

Polymer Chemistry

In polymer chemistry, this compound is utilized as a macroinitiator for atom transfer radical polymerization (ATRP). This application leverages its reactive bromine atom to initiate polymerization processes, thus enabling the synthesis of complex polymer architectures with controlled molecular weights and functionalities.

Biological Studies

The compound has been explored for its potential biological activities, including interactions with biomolecules. Studies suggest that its unique structure may confer specific biological effects that warrant further investigation into its mechanisms of action and therapeutic applications.

Case Study 1: Synthesis of Antibacterial Agents

Research has demonstrated the synthesis of novel antibacterial agents using this compound as a precursor. These studies focused on modifying the oxazolidinone structure to enhance antimicrobial activity against resistant strains of bacteria.

Case Study 2: Polymerization Techniques

A study highlighted the use of this compound in ATRP to create functionalized polymers with applications in drug delivery systems. The controlled polymerization process enabled the production of materials with tailored properties suitable for biomedical applications.

Investigations into the biological activity of derivatives formed from this compound revealed promising results in terms of cytotoxicity against cancer cell lines. This suggests potential therapeutic applications that merit further exploration.

Mechanism of Action

The mechanism of action of 3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to various derivatives with different biological and chemical properties.

Comparison with Similar Compounds

Research Findings and Trends

- Structure-Activity Relationships (SAR): Antibacterial activity in oxazolidinones is highly substituent-dependent; electron-withdrawing groups (e.g., bromine) at position 3 may enhance target binding compared to methyl or phenyl groups .

Biological Activity

3-(2-Bromopropanoyl)-4,4-dimethyl-1,3-oxazolidin-2-one is a synthetic compound classified as an oxazolidinone. Its unique structure combines a bromopropanoyl group with an oxazolidinone ring, which endows it with distinctive chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry and organic synthesis due to its reactivity and versatility.

- Molecular Formula : CHBrNO

- Molecular Weight : 250.09 g/mol

- CAS Number : 114341-88-7

- InChI Key : MCVHDVANTPAEAA-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromopropionyl bromide with 4,4-dimethyl-1,3-oxazolidin-2-one under basic conditions (e.g., using triethylamine) in solvents like dichloromethane or tetrahydrofuran at room temperature to 50°C for a duration of 2 to 4 hours .

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles such as amines and thiols. The carbonyl group can also participate in reduction and oxidation reactions, leading to derivatives that may exhibit different biological effects .

Antimicrobial Activity

Research has indicated that oxazolidinones, including derivatives like this compound, possess antimicrobial properties. A study demonstrated that certain oxazolidinones inhibit bacterial protein synthesis by binding to the ribosomal subunit, thus preventing the formation of functional ribosomes. This mechanism suggests potential applications in developing new antibiotics.

Cytotoxicity Studies

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity appears to correlate with the structural features of the oxazolidinone ring and substituents on the bromopropanoyl group. For instance, derivatives with electron-withdrawing groups tend to show enhanced activity against tumor cells .

Case Studies

A notable case study involved the evaluation of a series of oxazolidinone derivatives for their anticancer properties. The study revealed that modifications on the bromopropanoyl moiety significantly influenced the compounds' efficacy against specific cancer types. For example, certain derivatives demonstrated IC values in the low micromolar range against breast cancer cells .

Comparative Analysis

Applications in Medicinal Chemistry

The compound is being explored as a potential building block for synthesizing novel pharmaceuticals. Its ability to act as an intermediate in organic synthesis makes it valuable for creating complex molecules with therapeutic applications. Additionally, its unique reactivity profile allows for further modifications that can enhance biological activity or selectivity against specific targets.

Safety Profile

While exploring its biological activity, safety considerations are paramount. The compound is classified with several hazard statements indicating it may cause skin irritation and is harmful if ingested. Proper handling and safety protocols are essential when working with this chemical in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.